1-(2-Chlorophenyl)cyclopropanecarbonitrile
Overview
Description
1-(2-Chlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₀H₈ClN. It is a white or light yellow solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and dimethyl ketone but is insoluble in water .
Preparation Methods
1-(2-Chlorophenyl)cyclopropanecarbonitrile can be synthesized through the reaction of 1-(2-chlorophenyl)cyclopropane with hydrogen cyanide. This reaction typically requires an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
1-(2-Chlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: Researchers use it to study the effects of cyclopropane derivatives on biological systems.
Medicine: It is investigated for potential pharmaceutical applications, including its role in drug development.
Industry: This compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)cyclopropanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its behavior in different environments .
Comparison with Similar Compounds
1-(2-Chlorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(2-Bromophenyl)cyclopropanecarbonitrile
- 1-(2-Fluorophenyl)cyclopropanecarbonitrile
- 1-(2-Methylphenyl)cyclopropanecarbonitrile
These compounds share a similar cyclopropane structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly impact their chemical properties and reactivity, making this compound unique in its applications and behavior .
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTBYZDCUXBPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437987 | |
Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122143-18-4 | |
Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.